![molecular formula C26H20O7 B2798993 (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858769-85-4](/img/structure/B2798993.png)
(Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
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Description
(Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C26H20O7 and its molecular weight is 444.439. The purity is usually 95%.
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Scientific Research Applications
Potential Anti-Proliferative Agents
Research on similar compounds to (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate has indicated potential anti-cancer applications. A study synthesized substituted benzamides and benzoates, including compounds similar to the one , to explore their anti-cancer properties. These compounds demonstrated significant anti-cancer activity, particularly against A549 & L132 cell lines, indicating their potential as therapeutic agents in cancer treatment (Soni, Sanghvi, Devkar, & Thakore, 2015).
Antimicrobial Activity
Another area of application is antimicrobial activity. Compounds structurally related to (Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate have been synthesized and shown to possess antimicrobial properties. These include derivatives of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one, which have demonstrated efficacy in vitro against various microbial strains (Pervaram, Ashok, Reddy, Sarasija, & Rao, 2018).
Liquid Crystal Research
These compounds are also significant in the field of liquid crystal research. Studies on related compounds, such as various Schiff base-ester linkages and naphthalene ring systems, have shown that these chemicals can exhibit liquid crystalline properties. These properties are of interest for applications in displays and other technologies requiring controlled light modulation (Thaker et al., 2012).
Synthetic Methodology Development
The compound's structure has contributed to advancements in synthetic chemistry. Studies involving similar molecular structures have led to the development of new synthetic methodologies and the creation of novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Ma, Yu, & Meng, 2018).
Photophysical Properties Research
Research into compounds with similar structures has contributed to understanding photophysical properties. This knowledge is crucial for developing new materials for optical applications, such as sensors and light-emitting devices. Studies have focused on understanding how different substituents affect a compound's luminescence and other photophysical characteristics (Kim et al., 2021).
properties
IUPAC Name |
methyl 4-[(Z)-[6-[2-(4-methoxyphenyl)-2-oxoethoxy]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O7/c1-30-19-9-7-17(8-10-19)22(27)15-32-20-11-12-21-23(14-20)33-24(25(21)28)13-16-3-5-18(6-4-16)26(29)31-2/h3-14H,15H2,1-2H3/b24-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGURREBNYMNOOA-CFRMEGHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((6-(2-(4-methoxyphenyl)-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate |
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